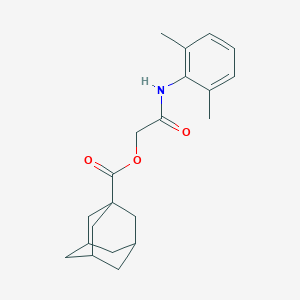![molecular formula C19H13BrFNO5S B305731 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B305731.png)
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as BFT, and it is a thiazolidine derivative that has shown promising results in various studies.
Scientific Research Applications
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid has been studied for its potential applications in various biomedical research fields. One of the primary applications is in cancer research, where BFT has shown promising results in inhibiting the growth of cancer cells. BFT has also been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity in animal models. Additionally, BFT has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Mechanism of Action
The exact mechanism of action of 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is not fully understood. However, studies have shown that BFT inhibits the activity of various enzymes that are involved in cellular processes such as cell division and apoptosis. BFT has also been shown to activate certain signaling pathways that are involved in regulating cellular metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid has various biochemical and physiological effects. BFT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. BFT has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, BFT has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid in lab experiments is its potential to inhibit the growth of cancer cells and improve insulin sensitivity. However, there are also some limitations to using BFT in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications. Additionally, BFT may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid. One direction is to further investigate the mechanism of action of BFT, which could lead to the development of more specific and effective compounds. Another direction is to explore the potential use of BFT in combination with other compounds for the treatment of cancer and other diseases. Additionally, research could focus on optimizing the synthesis method of BFT to improve its yield and purity. Finally, future research could explore the potential use of BFT in clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 4-fluorobenzaldehyde and thiosemicarbazide, which leads to the formation of 4-(4-fluorobenzylidene)thiosemicarbazide. This compound is then reacted with 2-bromo-4-(2-hydroxyethoxy)phenol to form 2-[2-bromo-4-[(E)-[4-(4-fluorobenzylideneamino)-2,4-dioxothiazolidin-5-ylidene]methyl]phenoxy]acetic acid. The final product, 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid, is obtained by reacting the previous compound with sodium hydroxide.
properties
Product Name |
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
|---|---|
Molecular Formula |
C19H13BrFNO5S |
Molecular Weight |
466.3 g/mol |
IUPAC Name |
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H13BrFNO5S/c20-14-7-12(3-6-15(14)27-10-17(23)24)8-16-18(25)22(19(26)28-16)9-11-1-4-13(21)5-2-11/h1-8H,9-10H2,(H,23,24)/b16-8+ |
InChI Key |
FHFIEFIJJDWDCA-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)O)Br)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)SC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)SC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



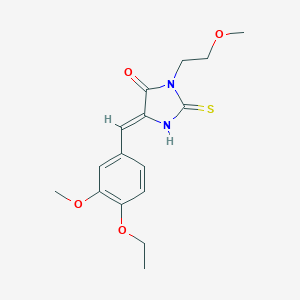

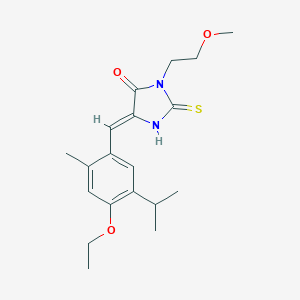
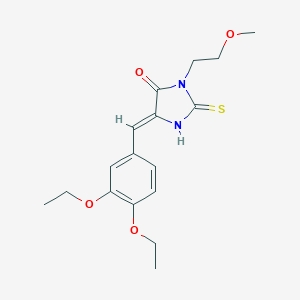
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
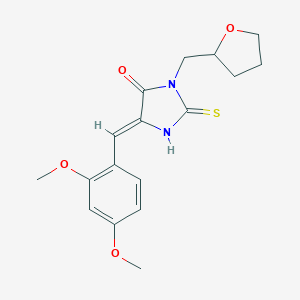
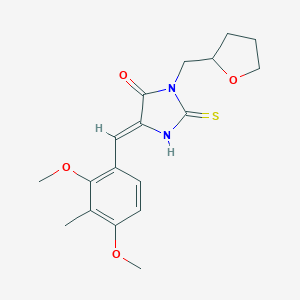
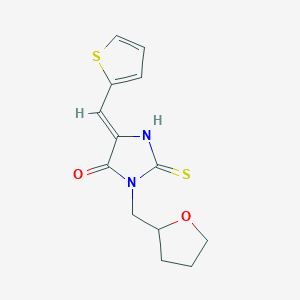
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)
